molecular formula C6H14ClNO B1370018 Piperidin-3-ylmethanol hydrochloride CAS No. 400771-49-5

Piperidin-3-ylmethanol hydrochloride

Cat. No. B1370018
CAS RN: 400771-49-5
M. Wt: 151.63 g/mol
InChI Key: VLFTUQPTEOPYGV-UHFFFAOYSA-N
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Description

Piperidin-3-ylmethanol hydrochloride is a chemical compound with the linear formula C6H14ClNO . It is a solid substance and is used for research and development purposes .


Synthesis Analysis

Piperidine derivatives, including Piperidin-3-ylmethanol hydrochloride, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of Piperidin-3-ylmethanol hydrochloride can be represented by the InChI code: 1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H . The molecular weight of the compound is 151.64 .


Chemical Reactions Analysis

Piperidine derivatives, including Piperidin-3-ylmethanol hydrochloride, are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are part of multicomponent reactions that lead to the formation of biologically active piperidines .


Physical And Chemical Properties Analysis

Piperidin-3-ylmethanol hydrochloride is a solid substance . It has a molecular weight of 151.64 and its InChI code is 1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H .

Scientific Research Applications

Synthesis and Bioactivity Studies

Piperidin-3-ylmethanol hydrochloride has been studied for its role in the synthesis of various bioactive compounds. One study synthesized Mannich bases with a piperidine moiety, leading to 1-aryl-3-piperidine-4-yl-1-propanone hydrochlorides, which were evaluated for cytotoxicity and carbonic anhydrase inhibitory activities. A derivative showed effective cytotoxicity, especially in HSC-2 oral squamous cell carcinoma cells, highlighting its potential as a lead in drug development (Unluer et al., 2016).

Antimicrobial Activities

A derivative, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, was synthesized and screened for microbial activities. It exhibited moderate activities against various bacteria and fungi, indicating its potential in antimicrobial applications (Ovonramwen et al., 2019).

Medicinal Chemistry and Drug Discovery

Piperidin-3-ylmethanol hydrochloride derivatives are important in medicinal chemistry and drug discovery. A study presented the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available compounds, offering high yields and straightforward procedures for potential drug development (Košak et al., 2014).

Synthesis of Iloperidone

Iloperidone, an antipsychotic drug, was synthesized from a derivative of piperidin-3-ylmethanol hydrochloride, highlighting the compound's role in the synthesis of clinically significant pharmaceuticals (Wenhao, 2011).

Cytotoxicity Against Cancer Cells

New compounds synthesized from piperidin-3-ylmethanol hydrochloride derivatives showed cytotoxicity against human hepatoma and breast cancer cells. This research suggests the potential for these compounds in cancer therapy (Kucukoglu et al., 2014).

Volumetric Properties in Aqueous Solutions

A comparative study of volumetric properties of piperidine derivatives, including piperidin-3-ylmethanol hydrochloride, in aqueous solutions provided insights into their physical and chemical behaviors, which is valuable in various scientific applications (Kul et al., 2013).

Safety And Hazards

Piperidin-3-ylmethanol hydrochloride is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .

Future Directions

Piperidine derivatives, including Piperidin-3-ylmethanol hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The future direction in this field involves the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

piperidin-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFTUQPTEOPYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595123
Record name (Piperidin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-3-ylmethanol hydrochloride

CAS RN

400771-49-5
Record name (Piperidin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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